2-Bromo-5-(hydroxymethyl)benzaldehyde
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Description
2-Bromo-5-(hydroxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-5-(hydroxymethyl)benzaldehyde (C7H6BrO2) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromine atom and a hydroxymethyl group attached to a benzaldehyde moiety, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Structural Formula
The molecular structure of this compound can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 201.03 g/mol |
Melting Point | 60-62 °C |
Solubility | Soluble in organic solvents; slightly soluble in water |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial and fungal strains has been documented, showcasing its potential as a therapeutic agent.
- Study Findings : A study evaluated the compound against several pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Candida albicans .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways. It has shown selective cytotoxicity towards various cancer cell lines, with studies indicating that it may inhibit tumor growth through the disruption of cellular processes .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Studies :
Summary of Key Research Studies
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
- Cellular Pathway Modulation : It can affect signaling pathways related to cell proliferation and apoptosis in cancer cells.
Properties
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRTWLBDDSQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.